An In-depth Technical Guide to 3-(4-Chlorophenyl)propanoic Acid
An In-depth Technical Guide to 3-(4-Chlorophenyl)propanoic Acid
CAS Number: 2019-34-3
This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)propanoic acid, a key intermediate in pharmaceutical and chemical synthesis. The document details its chemical and physical properties, synthesis routes, and significant applications, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
3-(4-Chlorophenyl)propanoic acid, also known as p-chlorohydrocinnamic acid, is a white to off-white crystalline solid at room temperature.[1] Its molecular structure consists of a benzene (B151609) ring substituted with a chlorine atom, attached to a propanoic acid functional group.[1] The quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2019-34-3 | [1][2][3] |
| Molecular Formula | C₉H₉ClO₂ | [1][2][3][4] |
| Molecular Weight | 184.62 g/mol | [1][3][4] |
| Melting Point | 127-131 °C | [1] |
| Boiling Point | 306.6 °C at 760 mmHg | [1] |
| Density | 1.27 g/cm³ | [1] |
| Flash Point | 139.2 °C | [1] |
| Vapor Pressure | 0.000333 mmHg at 25°C | [1] |
| Refractive Index | 1.558 | [1] |
| LogP | 2.357 | [1][5] |
| pKa | 4.61 at 25°C | [6] |
| InChI Key | BBSLOKZINKEUCR-UHFFFAOYSA-N | [3] |
| SMILES | OC(=O)CCc1ccc(Cl)cc1 |
Synthesis of 3-(4-Chlorophenyl)propanoic acid
Industrially, 3-(4-Chlorophenyl)propanoic acid is produced through standard organic synthesis methods such as Friedel-Crafts acylation or alkylation, followed by hydrolysis and purification.[1] A common laboratory-scale synthesis involves the reduction of a precursor like benzyl (B1604629) 4-chloro cinnamate (B1238496).
Below is a generalized workflow for the synthesis of 3-(4-Chlorophenyl)propanoic acid.
This protocol is adapted from a general procedure for the reduction of benzyl esters.[7]
Materials:
-
Benzyl 4-chloro cinnamate (0.5 mmol)
-
5% Palladium on beta zeolite (2 mol% as metallic palladium)
-
Ethyl acetate (as solvent)
-
Hydrogen gas
-
Reaction vessel (e.g., test tube with a septum)
-
Stirring apparatus
-
Heating apparatus (e.g., water bath)
-
Membrane filter (0.45 μm)
Procedure:
-
In a reaction vessel, combine benzyl 4-chloro cinnamate (136.4 mg, 0.5 mmol) and 5% Pd/beta zeolite (21.2 mg, 2 mol% Pd).
-
Add 1 mL of ethyl acetate to suspend the solids.
-
Seal the vessel with a septum and replace the internal atmosphere with hydrogen gas. This can be achieved by piercing the septum with a needle attached to a hydrogen-filled balloon and another needle for venting, repeating the process three times.
-
Fill the vessel with hydrogen gas.
-
Stir the reaction mixture vigorously at 40°C for 1.5 hours.
-
After the reaction is complete, filter the solution through a membrane filter to remove the catalyst.
-
Wash the filter with an additional portion of ethyl acetate (e.g., 15 mL).
-
Combine the filtrates and concentrate them under reduced pressure.
-
The resulting product, 3-(4-chlorophenyl)propanoic acid, can be analyzed for purity and yield (e.g., via ¹H-NMR). The reported yield for this method is 98%.[7]
Applications in Drug Development and Organic Synthesis
3-(4-Chlorophenyl)propanoic acid is a valuable building block in the synthesis of more complex molecules.[1] Its primary application is as an intermediate in the production of pharmaceutical agents, particularly those targeting the central nervous system, such as anxiolytics and anticonvulsants.[1]
Derivatives of 3-(4-chlorophenyl)propanoic acid have been investigated for a range of biological activities, including:
-
Anticancer Activity: Certain derivatives have been synthesized and evaluated for their potential as anticancer agents, for example, as inhibitors of histone deacetylases (HDACs) or targeting SIRT2 and EGFR.[8][9][10][11]
-
Anti-inflammatory Effects: A pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has demonstrated potent anti-inflammatory activity in animal models.[12]
-
Antimicrobial Properties: Some derivatives have been evaluated for their antimicrobial activity against various bacterial strains.[13]
The diagram below illustrates the role of 3-(4-Chlorophenyl)propanoic acid as a precursor in the development of biologically active compounds.
Experimental Protocols for Derivative Synthesis
The carboxylic acid group of 3-(4-Chlorophenyl)propanoic acid allows for a variety of chemical modifications. Below are example protocols for the synthesis of its derivatives.
This protocol describes the conversion of a methyl ester derivative to a hydrazide, a common step in creating compound libraries for drug screening.[8]
Materials:
-
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate (1.0 mmol)
-
Hydrazine (B178648) hydrate (B1144303) (80%) (4.0 mmol)
-
Ethyl alcohol (10 mL)
-
Reflux apparatus
Procedure:
-
Dissolve methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate (0.24 g, 1.0 mmol) in ethyl alcohol (10 mL) in a round-bottom flask.
-
Add hydrazine hydrate (80%, 4.0 mmol) to the solution.
-
Heat the reaction mixture under reflux for 9 hours.
-
After cooling, evaporate the solvent under reduced pressure until a dry residue is obtained.
-
Crystallize the precipitated residue from ethyl alcohol to yield the pure hydrazide derivative.
This protocol illustrates the synthesis of N-acyl-α-amino ketones starting from a derivative of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid, which shares a similar chlorophenyl moiety.[13]
Materials:
-
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid
-
Ethyl chloroformate
-
4-methylmorpholine
-
Benzene
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Activation of the Carboxylic Acid: In a reaction vessel, dissolve 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid in anhydrous CH₂Cl₂. Add 4-methylmorpholine, followed by the dropwise addition of ethyl chloroformate at room temperature. Stir for 30 minutes.
-
Friedel-Crafts Acylation: In a separate flask, prepare a suspension of anhydrous AlCl₃ in benzene. Cool the mixture in an ice bath.
-
Add the activated acid solution from step 1 to the AlCl₃ suspension.
-
Allow the reaction to proceed at room temperature for 20 hours.
-
Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude N-acyl-α-amino ketone, which can be further purified by recrystallization.
Safety Information
3-(4-Chlorophenyl)propanoic acid is classified as an irritant and is harmful if swallowed.[14] It can cause serious eye damage. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[15] This compound is for research use only and is not intended for human use directly.[3][4]
References
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- 2. 3-(4-Chlorophenyl)propionic acid, 94% | Fisher Scientific [fishersci.ca]
- 3. 3-(4-Chlorophenyl)propanoic acid | CAS 2019-34-3 | Sun-shinechem [sun-shinechem.com]
- 4. CAS 284493-65-8 | 3-(4-Chlorophenyl)propanoic acid - Synblock [synblock.com]
- 5. 3-(4-Chlorophenyl)propionic acid (CAS 2019-34-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 8. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]
- 9. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
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